Welcome to the BenchChem Online Store!
molecular formula C9H10F3NO B8764504 2-{[(3,4,5-Trifluorophenyl)methyl]amino}ethan-1-ol

2-{[(3,4,5-Trifluorophenyl)methyl]amino}ethan-1-ol

Cat. No. B8764504
M. Wt: 205.18 g/mol
InChI Key: NNECAJTWJAGWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07618960B2

Procedure details

Sodium triacetoxyborohydride (14.1 g) was added to a solution of 3,4,5-trifluorobenzaldehyde (5.0 mL), ethanolamine (3.52 g), and acetic acid (10.1 mL) in THF (100 mL) under ice-cooling, and the reaction solution was stirred at room temperature for four hours and 30 minutes. Ice water was added to the reaction solution. The reaction solution was adjusted to pH 7 to 8 by a 5 N sodium hydroxide solution and saturated sodium bicarbonate, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate and then filtered, and the mother liquor was concentrated under reduced pressure. The residue was purified by column chromatography using a silica gel (chloroform:methanol=1:100 to 1:5) to obtain 6.91 g of the title compound.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[F:15][C:16]1[CH:17]=[C:18]([CH:21]=[C:22]([F:25])[C:23]=1[F:24])[CH:19]=O.[CH2:26]([CH2:28][NH2:29])[OH:27].[OH-].[Na+].C(=O)(O)[O-].[Na+]>C1COCC1.C(O)(=O)C>[F:15][C:16]1[CH:17]=[C:18]([CH:21]=[C:22]([F:25])[C:23]=1[F:24])[CH2:19][NH:29][CH2:28][CH2:26][OH:27] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1F)F
Name
Quantity
3.52 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for four hours and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(CNCCO)C=C(C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.